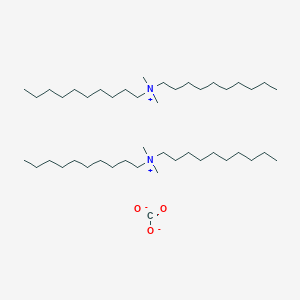

Didecyl dimethyl ammonium carbonate

Description

Properties

IUPAC Name |

didecyl(dimethyl)azanium;carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C22H48N.CH2O3/c2*1-5-7-9-11-13-15-17-19-21-23(3,4)22-20-18-16-14-12-10-8-6-2;2-1(3)4/h2*5-22H2,1-4H3;(H2,2,3,4)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXOJCSIIFFMREV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.C(=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H96N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6040329 | |

| Record name | Didecyl dimethyl ammonium carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

713.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Decanaminium, N-decyl-N,N-dimethyl-, carbonate (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

148788-55-0 | |

| Record name | Didecyl dimethyl ammonium carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148788550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Decanaminium, N-decyl-N,N-dimethyl-, carbonate (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Didecyl dimethyl ammonium carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Decanaminium, N-decyl-N,N-dimethyl-, carbonate (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.153 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIDECYLDIMONIUM CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P2116RFY9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Didecyl Dimethyl Ammonium Carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didecyl dimethyl ammonium (B1175870) carbonate (DDACarbonate) is a quaternary ammonium compound (QAC) with the chemical formula [(C₁₀H₂₁)₂N(CH₃)₂]₂CO₃. It consists of two didecyldimethylammonium cations and a carbonate anion. This compound is part of a broader class of QACs that are widely utilized for their potent antimicrobial properties across various sectors, including healthcare, industrial applications, and material preservation.[1] For professionals in research and drug development, understanding the chemical structure, physicochemical properties, synthesis, and mechanism of action of DDACarbonate is crucial for harnessing its potential in novel formulations and applications.

This technical guide provides a comprehensive overview of didecyl dimethyl ammonium carbonate, with a focus on its chemical structure, properties, synthesis, and antimicrobial activity. It is important to note that while the active antimicrobial agent is the didecyldimethylammonium cation, much of the publicly available research has been conducted on its chloride salt, didecyl dimethyl ammonium chloride (DDAC). Therefore, in instances where specific data for the carbonate form is unavailable, data for the chloride form is presented as a comparable reference, a practice supported by regulatory bodies like the EPA.[2]

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a central nitrogen atom covalently bonded to two methyl groups and two long-chain decyl groups, forming the didecyldimethylammonium cation. The positive charge on the nitrogen is balanced by the carbonate anion (CO₃²⁻). The presence of the long alkyl chains imparts significant surface-active properties to the molecule.

A summary of the key physicochemical properties of this compound and the related bicarbonate form is presented in the table below.

| Property | This compound | Didecyl Dimethyl Ammonium Bicarbonate | Reference |

| IUPAC Name | bis(didecyl(dimethyl)azanium);carbonate | didecyl(dimethyl)azanium;hydrogen carbonate | [3][4] |

| CAS Number | 148788-55-0 | 148812-65-1 | [3][5][6] |

| Molecular Formula | C₄₅H₉₆N₂O₃ | C₂₃H₄₉NO₃ | [3][5] |

| Molecular Weight | 713.3 g/mol | 387.64 g/mol | [3][5] |

| Physical Description | Liquid | Liquid | [3][4] |

| Computed LogP | - | 6.23190 | [5] |

Synthesis of this compound

The synthesis of this compound can be achieved through two primary routes: a direct synthesis and an indirect synthesis.

Direct Synthesis

A notable direct synthesis method involves the in situ reaction of didecylmethylamine with a cyclic carbonate, such as propylene (B89431) carbonate, in the presence of methanol (B129727). In this process, methanol reacts with the cyclic carbonate to generate dimethyl carbonate, which then acts as the quaternizing agent for the didecylmethylamine, directly forming the didecyldimethylammonium cation with a methocarbonate anion. This can then be converted to the carbonate form. This method is advantageous as it avoids the handling of corrosive quaternary ammonium hydroxide (B78521) intermediates.[7]

Indirect Synthesis

The more common indirect synthesis route involves the conversion of the readily available didecyl dimethyl ammonium chloride (DDAC) to the carbonate form.[8] This is typically achieved through an ion exchange reaction. A general two-step protocol is outlined below:

Experimental Protocol: Indirect Synthesis from DDAC

Objective: To synthesize this compound from didecyl dimethyl ammonium chloride.

Materials:

-

Didecyl dimethyl ammonium chloride (DDAC) solution

-

A suitable metal hydroxide (e.g., sodium hydroxide or potassium hydroxide)

-

Carbon dioxide gas

-

Isopropanol (B130326) (as a solvent to drive the reaction)

-

Deionized water

-

Reaction vessel with stirring capability

-

Gas dispersion tube

-

Filtration apparatus

Procedure:

Step 1: Formation of the Hydroxide Intermediate

-

Dissolve the DDAC starting material in a suitable solvent, such as isopropanol, in the reaction vessel. The use of isopropanol helps to drive the reaction to completion.[8]

-

Add a stoichiometric amount of the metal hydroxide solution to the DDAC solution with continuous stirring. This will result in the formation of the didecyl dimethyl ammonium hydroxide intermediate and the precipitation of the metal chloride salt (e.g., NaCl or KCl).

-

Allow the reaction to proceed for a sufficient time to ensure complete conversion.

-

Separate the precipitated metal chloride salt from the solution containing the quaternary ammonium hydroxide by filtration.

Step 2: Carbonation to Form the Carbonate Salt

-

Transfer the resulting solution of didecyl dimethyl ammonium hydroxide to a clean reaction vessel.

-

Bubble carbon dioxide gas through the solution using a gas dispersion tube with vigorous stirring. This acid-base neutralization reaction will form the this compound.[1]

-

Carefully control the stoichiometry of the carbon dioxide addition. An excess of carbon dioxide can lead to the formation of the bicarbonate salt.[1]

-

Monitor the reaction progress (e.g., by pH measurement) to determine the endpoint.

-

The final product is a solution of this compound.

Mechanism of Antimicrobial Action

The antimicrobial activity of this compound is attributed to the cationic didecyldimethylammonium moiety. The mechanism of action is primarily through the disruption of microbial cell membranes, a characteristic shared with other QACs.[1]

Signaling Pathway of Microbial Cell Membrane Disruption

Caption: Interaction of the didecyldimethylammonium cation with the microbial cell membrane leading to cell death.

The positively charged nitrogen atom of the didecyldimethylammonium cation electrostatically interacts with the negatively charged components of the microbial cell membrane, such as phospholipids (B1166683) and proteins.[1] Following this initial binding, the two long, lipophilic decyl chains penetrate and embed into the hydrophobic core of the lipid bilayer. This insertion disrupts the ordered structure of the membrane, leading to increased fluidity, the formation of pores, and a loss of structural integrity.[9] Consequently, essential intracellular components, including ions, ATP, and nucleic acids, leak out of the cell, ultimately resulting in cell lysis and death.[10]

Antimicrobial Efficacy

Didecyl dimethyl ammonium compounds exhibit broad-spectrum antimicrobial activity against bacteria, fungi, and enveloped viruses.[10] As previously mentioned, a significant portion of the available efficacy data is for didecyl dimethyl ammonium chloride (DDAC). The following table summarizes representative Minimum Inhibitory Concentration (MIC) values for DDAC against various microorganisms.

| Microorganism | Type | MIC (ppm) | Reference |

| Staphylococcus aureus | Gram-positive Bacteria | 0.4 - 1.8 | |

| Pseudomonas aeruginosa | Gram-negative Bacteria | Varies | [11] |

| Escherichia coli | Gram-negative Bacteria | Varies | [12] |

| Mold Fungi | Fungi | Effective | [12] |

| Enveloped Viruses | Virus | Effective | [13][14] |

| Non-enveloped Viruses | Virus | Less Effective | [15] |

Note: The efficacy of QACs can be influenced by factors such as pH, the presence of organic matter, and water hardness. It is crucial to evaluate their performance under conditions that reflect their intended application.

Experimental Protocols for Efficacy Testing

Standardized methods are essential for evaluating the antimicrobial efficacy of disinfectants like this compound. The AOAC Use-Dilution Test and European Norms (EN) such as EN 1276 are widely recognized protocols.

Experimental Protocol: General Bactericidal Efficacy Testing (Adapted from EN 1276)

Objective: To determine the bactericidal activity of a this compound formulation.

Materials:

-

This compound test solution at various concentrations

-

Standard hard water for dilution

-

Interfering substance (e.g., bovine albumin solution to simulate "dirty" conditions)

-

Cultures of test bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli)

-

Neutralizer solution to inactivate the disinfectant

-

Culture media (e.g., Tryptone Soy Agar)

-

Sterile test tubes, pipettes, and other laboratory glassware

-

Incubator

Procedure:

-

Preparation of Test Solutions: Prepare the desired concentrations of the this compound solution in standard hard water.

-

Preparation of Bacterial Suspension: Culture the test bacteria to a standardized cell density (e.g., 1.5 - 5.0 x 10⁸ CFU/mL).

-

Test Procedure: a. To a test tube containing the interfering substance, add the bacterial suspension. b. Add the this compound test solution to the mixture of interfering substance and bacterial suspension. c. Start a timer for the specified contact time (e.g., 5 minutes) at a controlled temperature (e.g., 20°C).

-

Neutralization: At the end of the contact time, transfer an aliquot of the mixture to a tube containing a validated neutralizer solution to stop the antimicrobial action.

-

Enumeration of Survivors: Perform serial dilutions of the neutralized sample and plate onto agar (B569324) plates.

-

Incubation: Incubate the plates at the appropriate temperature and time (e.g., 37°C for 24-48 hours).

-

Calculation: Count the number of colonies on the plates and calculate the reduction in viable counts compared to a control sample without the disinfectant. A log reduction of ≥ 5 is typically required to pass the standard for disinfectants.[16]

Conclusion

This compound is a potent antimicrobial agent with a well-established mechanism of action involving the disruption of microbial cell membranes. Its chemical structure, characterized by a cationic head and two long alkyl chains, underpins its surface activity and biocidal efficacy. While specific quantitative data for the carbonate form is not as abundant as for its chloride counterpart, the shared active cation allows for informed extrapolation of its properties and antimicrobial spectrum. For researchers and professionals in drug development, a thorough understanding of its synthesis, mechanism, and standardized testing methodologies is essential for its effective and reliable application in formulating new antimicrobial products. Further research focusing specifically on the carbonate and bicarbonate forms would be beneficial to fully elucidate any subtle differences in their physicochemical and biological properties.

References

- 1. This compound|713.3 g/mol [benchchem.com]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. CAS#:148812-65-1 | N-Decyl-N,N-dimethyl-1-decanaminium carbonate | Chemsrc [chemsrc.com]

- 6. Chemical Details - Pesticide Info [pesticideinfo.org]

- 7. EP1406856B1 - In situ process for preparing quaternary ammonium bicarbonates and quaternary ammonium carbonates - Google Patents [patents.google.com]

- 8. US5438034A - Quaternary ammonium carbonate compositions and preparation thereof - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Modifications to the AOAC use-dilution test for quaternary ammonium compound-based disinfectants that significantly improve method reliability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. How to improve the chemical disinfection of contaminated surfaces by viruses, bacteria and fungus? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A New Synergistic Strategy for Virus and Bacteria Eradication: Towards Universal Disinfectants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 4wardtesting.co.uk [4wardtesting.co.uk]

An In-depth Technical Guide to the Synthesis of Didecyl Dimethyl Ammonium Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for didecyl dimethyl ammonium (B1175870) carbonate (DDAC), a quaternary ammonium compound with significant applications as a biocide and surfactant. The information presented herein is intended for a technical audience and details both direct and indirect synthetic routes, supported by experimental protocols and quantitative data.

Introduction

Didecyl dimethyl ammonium carbonate is a versatile molecule utilized in various industrial and pharmaceutical applications. Its efficacy as an antimicrobial agent has led to its use in disinfectants, wood preservatives, and other formulations. An understanding of its synthesis is crucial for researchers and developers working with this compound. This guide outlines the most common and effective methods for the laboratory and potential industrial-scale synthesis of DDAC.

Synthesis Pathways

There are three primary pathways for the synthesis of this compound:

-

Direct Synthesis: This method involves the direct formation of the quaternary ammonium carbonate from a tertiary amine.

-

Indirect Synthesis via Anion Exchange: This pathway utilizes an anion exchange resin to replace the chloride or other halide anion of a precursor quaternary ammonium salt with a carbonate anion.

-

Indirect Synthesis via Hydroxide (B78521) Intermediate: This two-step process involves the formation of a hydroxide intermediate from a halide precursor, followed by carbonation to yield the final product.

The following sections provide detailed descriptions of each pathway, including experimental protocols and comparative data.

Direct Synthesis Pathway

The direct synthesis of this compound is an efficient method that proceeds via the reaction of didecylmethylamine with a cyclic carbonate, such as propylene (B89431) carbonate, in the presence of methanol (B129727).[1] In this process, methanol reacts with the cyclic carbonate to generate dimethyl carbonate in situ, which then acts as the quaternizing agent for the didecylmethylamine.[1]

Signaling Pathway Diagram

Caption: Direct synthesis of DDAC via in situ generated dimethyl carbonate.

Experimental Protocol

The following protocol is based on procedures outlined in the patent literature.[1]

Materials:

-

Didecylmethylamine

-

Propylene carbonate

-

Methanol

-

Dimethyl carbonate (optional, as a reaction accelerator)

-

Reaction vessel equipped with a stirrer, thermometer, and condenser

Procedure:

-

Charge the reaction vessel with didecylmethylamine, propylene carbonate, and methanol in a specified molar ratio (see Table 1).

-

If desired, add dimethyl carbonate to the mixture to improve reaction kinetics.[1]

-

Heat the mixture to a temperature between 120°C and 150°C with constant stirring.[1]

-

Maintain the reaction temperature for a period of 15 to 28 hours. The reaction progress can be monitored by gas chromatography to determine the conversion of didecylmethylamine.[1]

-

Upon completion, the resulting product is didecyldimethylammonium methocarbonate.[1]

Quantitative Data

The following table summarizes the results of various experimental conditions for the direct synthesis of didecyldimethylammonium methocarbonate, a closely related precursor to the carbonate form.

| Molar Ratio (Didecylmethylamine:Propylene Carbonate:Methanol:Dimethyl Carbonate) | Temperature (°C) | Reaction Time (hours) | Conversion of Didecylmethylamine (%) | Reference |

| 1 : 1.2 : 6.5 : 0 | 130 | 16 | 90-95 | [1] |

| 1 : 1 : 10 : 1 | 120 | 28 | 98-100 | [1] |

| 1 : 1 : 10 : 1 | 130 | 21 | ~97 | [1] |

| 1 : 1 : 7 : 0.7 | 140 | 15 | ~98 | [1] |

| 1 : 1 : 10 : 1 | 140 | 15 | 95-98 | [1] |

| 1 : 1 : 4 : 1 | 150 | 17 | ~85 | [1] |

| 1 : 1 : 7 : 0.7 | 150 | 16 | ~98 | [1] |

Table 1: Quantitative data for the direct synthesis of didecyldimethylammonium methocarbonate.[1]

Indirect Synthesis via Anion Exchange

This method involves the conversion of a didecyl dimethyl ammonium salt with a different anion, typically chloride (DDAC-Cl), to the carbonate form using an anion exchange resin. This is a common and effective laboratory-scale method for producing high-purity DDAC.

Experimental Workflow

Caption: Workflow for the synthesis of DDAC via anion exchange resin.

Experimental Protocol

The following is a generalized protocol for the anion exchange process. The specific parameters may need to be optimized based on the resin used.

Materials:

-

Strongly basic anion exchange resin (e.g., Amberlite® IRA-400 series)

-

Didecyl dimethyl ammonium chloride (DDAC-Cl) solution

-

Sodium carbonate (Na₂CO₃) solution (e.g., 1 M)

-

Deionized water

-

Chromatography column

Procedure:

Part A: Preparation of the Carbonate-Form Resin

-

Pack a chromatography column with the anion exchange resin in its chloride form.

-

Wash the resin with several bed volumes of deionized water to remove any impurities.

-

Pass a 1 M sodium carbonate solution through the column until the effluent is free of chloride ions (test with silver nitrate (B79036) solution). This converts the resin to the carbonate form.

-

Wash the resin thoroughly with deionized water to remove excess sodium carbonate until the pH of the effluent is neutral.

Part B: Anion Exchange

-

Prepare a solution of didecyl dimethyl ammonium chloride in deionized water or a water/alcohol mixture.

-

Pass the DDAC-Cl solution through the prepared carbonate-form resin column at a controlled flow rate.

-

The chloride ions will be exchanged for carbonate ions on the resin, resulting in a solution of this compound eluting from the column.

-

Collect the eluate containing the DDAC-carbonate.

-

The product can be concentrated under reduced pressure if necessary.

Part C: Resin Regeneration

-

The resin, now in the chloride form, can be regenerated by washing with a concentrated sodium chloride solution, followed by conversion back to the hydroxide or carbonate form as needed for future use.

Indirect Synthesis via Hydroxide Intermediate

This two-step method first involves the synthesis of didecyl dimethyl ammonium hydroxide, which is then converted to the carbonate form by reaction with carbon dioxide.[2]

Logical Relationship Diagram

Caption: Indirect synthesis of DDAC via a hydroxide intermediate.

Experimental Protocol

The following protocol is a representative procedure for this synthesis pathway.

Materials:

-

Didecyl dimethyl ammonium chloride (DDAC-Cl)

-

Potassium hydroxide (KOH) or other suitable metal hydroxide

-

Ethanol or other suitable alcohol solvent

-

Carbon dioxide (gas)

-

Reaction vessel with stirring, heating, and gas inlet capabilities

-

Filtration apparatus

Procedure:

Step 1: Synthesis of Didecyl Dimethyl Ammonium Hydroxide

-

Dissolve didecyl dimethyl ammonium chloride in an alcohol solvent, such as ethanol, in a reaction vessel.

-

Add a stoichiometric amount or a slight excess of potassium hydroxide to the solution.

-

Heat the mixture with stirring. The reaction will produce didecyl dimethyl ammonium hydroxide in solution and a precipitate of potassium chloride.

-

After the reaction is complete, cool the mixture and filter to remove the precipitated potassium chloride. The filtrate contains the didecyl dimethyl ammonium hydroxide intermediate.

Step 2: Carbonation

-

Transfer the filtrate containing the didecyl dimethyl ammonium hydroxide to a suitable reaction vessel.

-

Bubble carbon dioxide gas through the solution with vigorous stirring.

-

The reaction is an acid-base neutralization, where the hydroxide is converted to the carbonate.

-

The reaction can be monitored by measuring the pH of the solution.

-

Once the carbonation is complete, the resulting solution of this compound can be used as is or concentrated as needed.

Conclusion

This guide has detailed the primary synthesis pathways for this compound, providing a technical resource for researchers and professionals in the field. The direct synthesis method offers an efficient route with high conversion rates. The indirect methods, via anion exchange or a hydroxide intermediate, provide alternative pathways that can yield high-purity products. The choice of synthesis route will depend on factors such as the desired scale of production, available starting materials, and required purity of the final product. The provided experimental protocols and quantitative data serve as a foundation for the practical synthesis of this important quaternary ammonium compound.

References

In-Depth Technical Guide: The Core Mechanism of Action of Didecyl Dimethyl Ammonium Carbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Didecyl dimethyl ammonium (B1175870) carbonate (DDAC), a quaternary ammonium compound (QAC), is a potent, broad-spectrum antimicrobial agent with extensive applications in disinfection and preservation. Its primary mechanism of action is the catastrophic disruption of microbial cell membranes, a process driven by both electrostatic and hydrophobic interactions. This guide provides a detailed exploration of the molecular interactions, cellular consequences, and secondary effects of DDAC on microbial targets. It includes a compilation of quantitative efficacy data, detailed experimental protocols for mechanism-of-action studies, and visual representations of key pathways and workflows to support further research and development.

Core Mechanism of Action: Cell Membrane Disruption

The fundamental antimicrobial activity of didecyl dimethyl ammonium carbonate stems from its molecular structure, which facilitates a multi-step assault on the microbial cell envelope.[1][2][3] DDAC is a cationic surfactant, and its action is rapid and irreversible, leading to cell death.[3]

The process can be broken down into the following key stages:

-

Adsorption and Electrostatic Interaction: The positively charged quaternary nitrogen headgroup of the DDAC molecule is electrostatically attracted to the negatively charged components of the microbial cell surface.[3] In Gram-positive bacteria, this includes teichoic and lipoteichoic acids, while in Gram-negative bacteria, it is the lipopolysaccharides (LPS) of the outer membrane.[1][4]

-

Hydrophobic Interaction and Membrane Penetration: Following initial binding, the twin lipophilic decyl chains of the DDAC molecule penetrate the hydrophobic core of the cell's lipid bilayer.[1][3] This "double-long-chain" structure enhances its surface activity and lipophilicity, allowing for more effective insertion and disruption compared to single-chain QACs.[3]

-

Membrane Disorganization and Permeability Increase: The insertion of DDAC molecules into the lipid bilayer disrupts the packing of phospholipids, leading to a disorganization of the membrane structure.[5] This increases membrane fluidity and permeability.[6] Studies using liposomes have demonstrated that DDAC induces a phase transition in the membrane, further indicating a significant alteration of its physical state.[6][7]

-

Leakage of Intracellular Components: The compromised integrity of the cell membrane results in the leakage of essential low-molecular-weight cytoplasmic constituents, such as potassium ions (K+).[8][9] This is followed by the release of higher-molecular-weight materials, including RNA, DNA (260nm-absorbing materials), proteins, and metabolites like β-galactosidase.[6][7][8]

-

Cell Lysis and Death: The extensive loss of cellular contents, disruption of the proton motive force, and overall homeostatic imbalance culminate in cell lysis and death.[5][10]

Caption: Core mechanism of DDAC action on microbial cell membranes.

Spectrum of Activity

DDAC exhibits a broad spectrum of antimicrobial activity. It is effective against:

-

Bacteria: Both Gram-positive and Gram-negative bacteria are susceptible, although efficacy can vary.[11][12]

-

Fungi and Molds: It possesses fungicidal and mildewcidal properties.[12][13]

-

Enveloped Viruses: DDAC is highly effective against enveloped viruses such as Hepatitis B and HIV by disrupting their lipid envelopes.[12][14] Its efficacy against non-enveloped viruses is more limited but can be enhanced in synergistic formulations.[14][15]

Secondary Mechanisms of Action

Beyond direct membrane disruption, DDAC can exert other antimicrobial effects, particularly at higher concentrations:

-

Protein Denaturation: Like other surfactants, DDAC can interact with proteins, leading to the disruption of their tertiary structure and loss of function.[7][16] This includes both membrane-associated proteins and cytoplasmic enzymes.

-

Enzyme Inhibition: The denaturation of enzymes critical for cellular processes, such as dehydrogenases involved in respiration, contributes to the overall lethal action of DDAC.[8]

-

Induction of Autolysis: At certain bactericidal concentrations, DDAC has been shown to trigger cellular autolytic systems, which contribute to cell death. However, at very high concentrations, these autolytic enzymes may themselves be inhibited.[9]

Quantitative Data on Antimicrobial Efficacy

The potency of an antimicrobial agent is typically quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

| Microorganism | Strain | MIC (mg/L or ppm) | Reference |

| Escherichia coli | - | 1.3 | [6] |

| Escherichia coli | Clinical Isolates | MIC ≤8 mg/L (Susceptible) | [17] |

| Escherichia coli | K-12 | 4.5 | [18] |

| Staphylococcus aureus | - | 0.4 - 1.8 | [9] |

| Pseudomonas aeruginosa | ATCC 15442 | 45 | [19] |

| Pseudomonas aeruginosa | ATCC 47085 | 65 | [19] |

Note: MIC values can vary based on the specific strain, inoculum size, temperature, and testing methodology.[9][20] The bactericidal or bacteriostatic effect of DDAC is dependent on its concentration and the growth phase of the microbial population.[11][13]

Microbial Resistance to DDAC

Prolonged exposure to sub-lethal concentrations of DDAC can lead to the development of microbial resistance. Key mechanisms include:

-

Efflux Pumps: Upregulation of genes encoding for efflux pumps, such as those from the Major Facilitator Superfamily (MFS), can actively transport DDAC out of the cell, reducing its intracellular concentration.[21]

-

Genetic Mutations: Mutations in genes associated with the cell membrane, transport proteins, and regulatory pathways can decrease susceptibility.[18] For instance, exposure to DDAC has been shown to induce a broader range of mutations compared to some other QACs.[22]

-

Changes in Cell Wall/Membrane Composition: Alterations in the composition of the cell envelope can reduce the binding affinity or penetration of DDAC molecules.

Caption: Simplified overview of microbial resistance mechanisms to DDAC.

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of DDAC.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

Objective: To determine the lowest concentration of DDAC that inhibits visible microbial growth.

Methodology:

-

Preparation of DDAC Stock: Prepare a sterile, concentrated stock solution of DDAC in a suitable solvent (e.g., sterile deionized water).

-

Microorganism Culture: Grow a pure culture of the test microorganism in an appropriate liquid broth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth) to the mid-logarithmic phase.

-

Inoculum Standardization: Dilute the culture to achieve a standardized final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the DDAC stock solution in the broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth + inoculum, no DDAC) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for E. coli) for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of DDAC in which no visible turbidity (growth) is observed.[9]

Intracellular Leakage Assay (260 nm Absorbing Material)

Objective: To quantify the release of nucleic acids and other UV-absorbing materials from cells upon DDAC treatment.

Methodology:

-

Cell Preparation: Harvest microbial cells from a log-phase culture by centrifugation. Wash the cell pellet twice with a sterile buffer (e.g., phosphate-buffered saline, PBS).

-

Cell Suspension: Resuspend the cells in the buffer to a high density (e.g., an optical density at 600 nm of ~1.0).

-

DDAC Treatment: Add DDAC to the cell suspension to achieve the desired final concentrations (typically including concentrations at, above, and below the MIC). An untreated suspension serves as the control.

-

Incubation: Incubate the suspensions at a controlled temperature (e.g., 37°C) for a specific time course (e.g., 0, 15, 30, 60, 120 minutes).

-

Sample Collection & Centrifugation: At each time point, withdraw an aliquot and immediately centrifuge at high speed (e.g., 10,000 x g for 5 minutes) to pellet the cells.

-

Spectrophotometry: Carefully collect the supernatant and measure its absorbance at 260 nm using a UV-Vis spectrophotometer. The buffer solution should be used as a blank.

-

Data Analysis: An increase in A260 absorbance in the supernatant of treated samples compared to the control indicates leakage of intracellular material.

Protein Denaturation Assay (General Protocol)

Objective: To assess the ability of DDAC to denature proteins.

Methodology:

-

Protein Solution: Prepare a solution of a model protein (e.g., bovine serum albumin, BSA, or a specific enzyme) in a suitable buffer.

-

DDAC Addition: Add varying concentrations of DDAC to the protein solution.

-

Incubation: Incubate the mixtures for a defined period at a specific temperature.

-

Denaturation Assessment: Measure protein denaturation using one of the following techniques:

-

Circular Dichroism (CD) Spectroscopy: Monitor changes in the secondary and tertiary structure of the protein. A loss of the characteristic alpha-helical or beta-sheet signal indicates denaturation.

-

Differential Scanning Fluorimetry (DSF): Measure the change in the protein's melting temperature (Tm) in the presence of DDAC. A decrease in Tm suggests destabilization and denaturation.

-

Size-Exclusion Chromatography (SEC): Analyze changes in the protein's hydrodynamic radius. Denatured or aggregated proteins will elute differently than the native protein.[23]

-

Enzyme Activity Assay: If the model protein is an enzyme, measure its activity after DDAC treatment. A loss of activity indicates denaturation.

-

Caption: A typical experimental workflow for investigating the antimicrobial mechanism of action.

Conclusion

The primary mechanism of action of this compound is the rapid and lethal disruption of microbial cell membranes, a process initiated by electrostatic attraction and driven by hydrophobic interactions. This leads to increased membrane permeability, leakage of vital cellular components, and ultimately, cell death. Secondary effects, including protein denaturation and enzyme inhibition, further contribute to its potent, broad-spectrum antimicrobial activity. Understanding these core mechanisms, supported by quantitative data and robust experimental protocols, is critical for the effective application of DDAC in existing formulations and for the development of novel antimicrobial technologies to combat microbial threats in diverse settings.

References

- 1. benchchem.com [benchchem.com]

- 2. A dual antibacterial action of soft quaternary ammonium compounds: bacteriostatic effects, membrane integrity, and reduced in vitro and in vivo toxici ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07975B [pubs.rsc.org]

- 3. In-depth Analysis of Didecyl Dimethyl Ammonium Chloride - SINOCHEM [sinocheme.com]

- 4. Low concentration quaternary ammonium compounds promoted antibiotic resistance gene transfer via plasmid conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academicjournals.org [academicjournals.org]

- 6. Mechanism of the action of didecyldimethylammonium chloride (DDAC) against Escherichia coil and morphological changes of the cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Interaction of amine oxides and quaternary ammonium salts with membrane and membrane-associated processes in E. coli cells: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Action of Disinfectant Quaternary Ammonium Compounds against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. DIDECYLDIMETHYLAMMONIUM CHLORIDE - Ataman Kimya [atamanchemicals.com]

- 12. oxford-analytical.co.uk [oxford-analytical.co.uk]

- 13. Didecyldimethylammonium chloride - Wikipedia [en.wikipedia.org]

- 14. A New Synergistic Strategy for Virus and Bacteria Eradication: Towards Universal Disinfectants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Interaction of detergent sclerosants with cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effect of higher minimum inhibitory concentrations of quaternary ammonium compounds in clinical E. coli isolates on antibiotic susceptibilities and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Molecular mechanism of antibiotic resistance induced by mono- and twin-chained quaternary ammonium compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Kinetics of Bacterial Adaptation, Growth, and Death at Didecyldimethylammonium Chloride sub-MIC Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Differential Expression Analysis Reveals Possible New Quaternary Ammonium Compound Resistance Gene in Highly Resistant Serratia sp. HRI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Probing Protein Denaturation during Size-Exclusion Chromatography Using Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Didecyl Dimethyl Ammonium Carbonate/Bicarbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Didecyl dimethyl ammonium (B1175870) carbonate and its bicarbonate counterpart are potent quaternary ammonium compounds (QACs) with broad-spectrum antimicrobial properties. This technical guide provides a comprehensive overview of their chemical identity, mechanism of action, and methods for evaluating their efficacy. Detailed experimental protocols for key assays are presented, along with a structured summary of their antimicrobial activity. Furthermore, this document illustrates the molecular interactions and experimental workflows through detailed diagrams to support research and development in the fields of drug development, antimicrobial research, and disinfectant formulation.

Chemical Identification

Didecyl dimethyl ammonium exists in solution as a cationic species, which can be paired with either a carbonate or a bicarbonate anion. These two forms are closely related and often coexist, depending on the pH of the solution.

| Compound Name | Didecyl Dimethyl Ammonium Carbonate | Didecyl Dimethyl Ammonium Bicarbonate |

| CAS Number | 148788-55-0 | 148812-65-1 |

| IUPAC Name | bis(didecyl(dimethyl)azanium);carbonate | didecyl(dimethyl)azanium;hydrogen carbonate |

| Molecular Formula | C45H96N2O3 | C23H49NO3 |

| Molecular Weight | 713.3 g/mol | 387.64 g/mol |

Mechanism of Action

The primary antimicrobial action of this compound/bicarbonate is the disruption of microbial cell membranes, a multi-step process that leads to cell death.[1][2]

-

Electrostatic Adsorption: The positively charged quaternary ammonium cation is electrostatically attracted to the negatively charged components of the microbial cell surface, such as phospholipids (B1166683) and teichoic acids.[3]

-

Hydrophobic Interaction and Membrane Penetration: The two long, lipophilic decyl chains penetrate the hydrophobic core of the lipid bilayer.[1][3] This insertion disrupts the structural integrity of the membrane.

-

Membrane Disruption and Permeabilization: The integration of the QAC molecules into the membrane leads to a loss of fluidity and the formation of pores or blebs, although bleb formation may be a result of membrane damage rather than the direct cause of cell death.[2][4][5]

-

Leakage of Intracellular Components: The compromised membrane allows for the leakage of essential ions, such as potassium (K+), and larger molecules like proteins, RNA, and DNA.[1][2]

-

Cell Lysis and Death: The substantial loss of cellular contents and the inability to maintain a proton motive force result in metabolic disruption and ultimately, cell lysis and death.[1][2]

Figure 1. Step-wise mechanism of microbial cell membrane disruption by didecyl dimethyl ammonium cations.

While the primary mechanism is membrane disruption, it is important to note that for some quaternary ammonium compounds, downstream effects on intracellular signaling, such as calcium signaling, have been observed in non-target organisms.[6] However, specific data on the effects of this compound/bicarbonate on microbial or mammalian intracellular signaling pathways are limited. Toxicological studies on the chloride salt (DDAC) in mammalian systems indicate that at high concentrations, it is irritating or corrosive to the skin and can cause toxicity in repeated oral dose studies, with effects primarily being local irritation and reduced body weight.[6]

Quantitative Data: Antimicrobial Efficacy

The antimicrobial efficacy of didecyl dimethyl ammonium compounds is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The data presented below is primarily for the closely related didecyl dimethyl ammonium chloride (DDAC), which is considered representative of the carbonate and bicarbonate forms.

| Microorganism | Type | MIC (mg/L) | Reference |

| Escherichia coli | Gram-negative Bacteria | 1.3 | [4] |

| Bacillus cereus | Gram-positive Bacteria | 0.05 - 1.50 | [7] |

| Staphylococcus aureus | Gram-positive Bacteria | 0.4 - 1.8 | [5] |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 8 - 32 | [5] |

| Candida albicans | Fungus (Yeast) | Not specified | [8] |

| Aspergillus niger | Fungus (Mold) | Not specified | [8] |

Note: MIC values can vary depending on the specific strain, testing methodology, and presence of interfering substances.

Studies on the time-kill kinetics of DDAC show a rapid bactericidal effect, with higher concentrations leading to a faster reduction in viable bacterial counts.[7][9] At concentrations of 4-fold the MBC, DDAC can eliminate bacterial populations within 30 minutes.[9]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antimicrobial properties and mechanism of action of this compound/bicarbonate.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol determines the lowest concentration of the antimicrobial agent that inhibits the visible growth of a microorganism.[10][11][12][13]

Materials:

-

Test compound (this compound/bicarbonate)

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

-

Test microorganism culture (18-24 hours old)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

0.5 McFarland turbidity standard

Procedure:

-

Inoculum Preparation: a. Select 3-5 isolated colonies of the test microorganism from a fresh agar (B569324) plate. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

-

Preparation of Antimicrobial Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent. b. In a 96-well plate, add 100 µL of sterile CAMHB to all wells. c. Add 100 µL of the stock solution to the first column of wells, resulting in a 1:2 dilution. d. Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of dilutions.

-

Inoculation and Incubation: a. Within 15 minutes of preparing the final inoculum, add 50 µL of the diluted bacterial suspension to each well (except for the sterility control). b. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only). c. Incubate the plate at 35-37°C for 16-20 hours.

-

Interpretation of Results: a. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well remains clear).

Assessment of Outer Membrane Permeability: N-Phenyl-1-naphthylamine (NPN) Uptake Assay

This assay measures the disruption of the outer membrane of Gram-negative bacteria. NPN is a fluorescent probe that fluoresces weakly in an aqueous environment but strongly in the hydrophobic interior of a membrane.[14][15][16][17][18]

Materials:

-

Gram-negative bacterial culture (mid-logarithmic phase)

-

5 mM HEPES buffer (pH 7.2)

-

N-Phenyl-1-naphthylamine (NPN) stock solution (e.g., 0.5 mM in acetone)

-

Test compound

-

Fluorescence microplate reader or fluorometer

Procedure:

-

Cell Preparation: a. Grow bacteria to mid-log phase (OD₆₀₀ ≈ 0.4-0.6). b. Harvest cells by centrifugation and wash twice with HEPES buffer. c. Resuspend the cells in HEPES buffer to an OD₆₀₀ of 0.5.

-

Assay: a. In a 96-well black, clear-bottom plate, add 100 µL of the bacterial suspension to each well. b. Add NPN to a final concentration of 10 µM. c. Add varying concentrations of the test compound. Include a no-compound negative control and a positive control (e.g., Polymyxin B). d. Immediately place the plate in a fluorescence microplate reader. e. Measure the fluorescence intensity at an excitation wavelength of 350 nm and an emission wavelength of 420 nm.

-

Data Analysis: a. An increase in fluorescence intensity corresponds to the uptake of NPN and indicates outer membrane permeabilization.

Assessment of Inner Membrane Permeability: o-Nitrophenyl-β-D-galactopyranoside (ONPG) Hydrolysis Assay

This assay is used for bacteria that possess the enzyme β-galactosidase. ONPG is a colorless substrate that, when hydrolyzed by β-galactosidase, produces o-nitrophenol, which is yellow. ONPG can only reach the cytoplasmic enzyme if the inner membrane is compromised.[19][20][21][22][23]

Materials:

-

Bacterial culture with β-galactosidase activity (e.g., E. coli ML-35)

-

10 mM Sodium phosphate (B84403) buffer (pH 7.5) containing 100 mM NaCl

-

o-Nitrophenyl-β-D-galactopyranoside (ONPG) stock solution (e.g., 30 mM in water)

-

Test compound

-

Spectrophotometer or microplate reader

Procedure:

-

Cell Preparation: a. Grow bacteria to mid-log phase. b. Harvest cells by centrifugation and resuspend in sodium phosphate buffer to an OD₆₀₀ of 0.5.

-

Assay: a. In a 96-well plate or cuvettes, mix the washed cells with ONPG stock solution to a final concentration of 1.5 mM. b. Add varying concentrations of the test compound. c. Immediately begin measuring the absorbance at 405-420 nm kinetically.

-

Data Analysis: a. The rate of increase in absorbance is proportional to the rate of ONPG hydrolysis and thus reflects the permeability of the inner membrane.

Assessment of Membrane Damage: Potassium Leakage Assay

This assay directly measures the leakage of intracellular potassium ions, an early indicator of membrane damage.[24][25][26][27][28]

Materials:

-

Bacterial culture (mid-log phase)

-

Low potassium buffer

-

Test compound

-

Potassium ion-selective electrode (ISE) and meter

-

Ionic strength adjustment buffer (ISAB)

Procedure:

-

Cell Preparation: a. Grow bacteria to mid-log phase. b. Harvest cells by centrifugation and wash several times with a low potassium buffer to remove external potassium. c. Resuspend the cells in the low potassium buffer.

-

Assay: a. Place the cell suspension in a beaker with a magnetic stirrer. b. Immerse the potassium ISE into the suspension. c. Add the test compound to the desired concentration. d. Record the potential (mV) or concentration of potassium ions over time.

-

Data Analysis: a. An increase in the extracellular potassium concentration indicates leakage from the bacterial cells due to membrane damage.

References

- 1. nbinno.com [nbinno.com]

- 2. academicjournals.org [academicjournals.org]

- 3. In-depth Analysis of Didecyl Dimethyl Ammonium Chloride - SINOCHEM [sinocheme.com]

- 4. Mechanism of the action of didecyldimethylammonium chloride (DDAC) against Escherichia coil and morphological changes of the cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Human health hazard assessment of quaternary ammonium compounds: Didecyl dimethyl ammonium chloride and alkyl (C12-C16) dimethyl benzyl ammonium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetics of Bacterial Adaptation, Growth, and Death at Didecyldimethylammonium Chloride sub-MIC Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Time-kill behavior against eight bacterial species and cytotoxicity of antibacterial monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Broth Microdilution | MI [microbiology.mlsascp.com]

- 11. benchchem.com [benchchem.com]

- 12. protocols.io [protocols.io]

- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 14. researchgate.net [researchgate.net]

- 15. NPN Uptake Assay / Flourescence Measurements - Hancock Lab [cmdr.ubc.ca]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. static.igem.org [static.igem.org]

- 19. static.igem.org [static.igem.org]

- 20. Inner Membrane Permeability Assay (ONPG Assay) - Hancock Lab [cmdr.ubc.ca]

- 21. bio.libretexts.org [bio.libretexts.org]

- 22. ONPG (β-galactosidase) Test: Principle, Procedure and Results • Microbe Online [microbeonline.com]

- 23. microbiologyinfo.com [microbiologyinfo.com]

- 24. assets.omega.com [assets.omega.com]

- 25. sentek.co.uk [sentek.co.uk]

- 26. cdn.pasco.com [cdn.pasco.com]

- 27. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 28. Potassium Electrode, Potassium ISE, Potassium Ion Selective Electrode, Potassium [nico2000.net]

A Comprehensive Technical Review of Didecyl Dimethyl Ammonium Carbonate (DDAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didecyl dimethyl ammonium (B1175870) carbonate (DDAC), a quaternary ammonium compound (QAC), is a cationic surfactant with potent, broad-spectrum antimicrobial properties. While often commercially available and researched in conjunction with its bicarbonate salt or as the chloride salt, this guide focuses on the carbonate form, drawing parallels and distinctions where data is available. Its primary mechanism of action involves the disruption of microbial cell membranes, leading to cell lysis and death, making it an effective biocide in various applications, including wood preservation, industrial water treatment, and as a disinfectant for hard, non-porous surfaces.[1] This technical guide provides an in-depth review of DDAC, encompassing its chemical and physical properties, synthesis, mechanisms of action, antimicrobial efficacy, toxicology, environmental fate, and detailed experimental protocols.

Chemical and Physical Properties

Didecyl dimethyl ammonium carbonate is characterized by a central nitrogen atom covalently bonded to two methyl groups and two long-chain decyl groups, with a carbonate anion.[1]

Table 1: Physico-chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | bis(didecyl(dimethyl)azanium);carbonate | [2] |

| CAS Number | 148788-55-0 | [2] |

| Molecular Formula | C45H96N2O3 | [1][2] |

| Molecular Weight | 713.3 g/mol | [1][2] |

| Physical State | Liquid | [2] |

| Solubility | Miscible with water; soluble in organic solvents | [3] |

| Vapor Pressure | Low | [4] |

| Appearance | Colorless to yellowish liquid | [3][5] |

| pH (10% solution) | 6-12 | [5] |

Synthesis of this compound

The synthesis of this compound can be achieved through both direct and indirect routes.

Direct Synthesis

A notable direct synthesis method involves the in situ reaction of didecyl methyl tertiary amine with a cyclic carbonate, such as propylene (B89431) carbonate, in the presence of methanol (B129727).[1] In this process, methanol reacts with the cyclic carbonate to form dimethyl carbonate, which then acts as the quaternizing agent for the didecyl methyl amine, directly yielding the desired product.[1] This method is advantageous as it avoids the handling of corrosive quaternary ammonium hydroxide (B78521) intermediates.[1]

Indirect Synthesis

Indirect methods typically start with a more common quaternary ammonium salt, such as didecyl dimethyl ammonium chloride (DDAC-Cl).

A prevalent indirect route is the conversion of DDAC-Cl to the carbonate form via an ion exchange or metathesis reaction.[1] This can be accomplished by reacting DDAC-Cl with a metal carbonate, such as sodium or potassium carbonate.[1]

Another indirect approach involves the initial conversion of DDAC-Cl to didecyl dimethyl ammonium hydroxide, followed by a reaction with carbon dioxide.[1] This acid-base neutralization reaction must be carefully controlled to prevent the formation of the bicarbonate salt through the addition of excess carbon dioxide.[1]

Mechanism of Action

The antimicrobial activity of DDAC is primarily attributed to the interaction of its cationic head with the negatively charged components of microbial cell membranes.[1] This interaction disrupts the membrane's integrity, leading to a cascade of events culminating in cell death.

Membrane Disruption

The positively charged nitrogen atom of the didecyldimethylammonium cation electrostatically interacts with negatively charged molecules on the microbial cell surface, such as phospholipids (B1166683) and proteins.[1] The two long, lipophilic decyl chains then penetrate the hydrophobic core of the lipid bilayer, causing disorganization and increased permeability.[1] This leads to the leakage of essential intracellular components, including potassium ions and 260-nm-absorbing materials like nucleotides.[6] Studies on the chloride form have shown that DDAC can form a double monolayer on the cell surface.[6]

Downstream Cellular Effects

The disruption of membrane integrity and leakage of cellular contents trigger a series of downstream events. While specific signaling pathways are not fully elucidated for the carbonate form, studies on DDAC and other QACs suggest the induction of cellular stress responses. In human bronchial epithelial cells, DDAC exposure led to a decrease in cell viability, an increase in LDH release (indicating membrane damage), and the formation of apoptotic bodies.[7] Furthermore, DDAC may disrupt mitochondrial function, leading to decreased ATP production.[8][9] This combination of direct membrane damage and subsequent cellular stress can lead to cell death through necrosis or apoptosis.[8] Proteomic analyses of bacteria treated with QACs have shown alterations in proteins involved in various cellular processes, pointing to the multifaceted mechanisms of inhibition.[10]

References

- 1. This compound|713.3 g/mol [benchchem.com]

- 2. This compound | C45H96N2O3 | CID 11513226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. keruichemical.com [keruichemical.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Didecyl Dimethyl Ammonium Chloride SDS of Manufacturers [anmol.org]

- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 7. Formation of lamellar body-like structure may be an initiator of didecyldimethylammonium chloride-induced toxic response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Data set of proteomic analysis of food borne pathogens after treatment with the disinfectants based on pyridoxal oxime derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Didecyl Dimethyl Ammonium Carbonate: Discovery, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Didecyl dimethyl ammonium (B1175870) carbonate (DDACarbonate) is a cationic surfactant and a member of the quaternary ammonium compound (QAC) family. While its chloride counterpart, didecyl dimethyl ammonium chloride (DDAC-Cl), is extensively studied and utilized, DDACarbonate has carved out a niche, particularly in applications where corrosion and environmental profiles are of concern. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and antimicrobial mechanism of didecyl dimethyl ammonium carbonate. It addresses the notable gap in scientific literature regarding the specific antimicrobial efficacy of the carbonate form and presents data for the chloride form as a widely accepted surrogate. Detailed experimental protocols for its synthesis via ion exchange and for determining antimicrobial efficacy are provided, alongside visualizations of key pathways to aid in research and development.

Discovery and History

The emergence of this compound is closely linked to the broader development and application of quaternary ammonium compounds as biocides. While DDAC-Cl has been a staple disinfectant and wood preservative, concerns over its corrosivity (B1173158) and environmental impact spurred research into alternative formulations.

The development of this compound, often in combination with its bicarbonate salt (DDACB), was notably driven by the wood preservation industry in the 1990s. Patents from this era describe the synthesis of quaternary ammonium carbonates from their corresponding chlorides.[1][2] A key innovation highlighted in these patents is that the carbonate and bicarbonate forms of didecyl dimethyl ammonium compounds are effective wood preservatives that do not require the metal couplers that were necessary to prevent the leaching of the chloride-based formulations.[1]

The first pesticide product containing this compound and bicarbonate as active ingredients was registered in the United States in 1995.[3][4][5] Since then, its application has expanded to include hard non-porous surface disinfectants and materials preservatives in food handling, industrial, and medical environments.[3][4][5] Regulatory bodies like the U.S. Environmental Protection Agency (EPA) often group DDACarbonate with other aliphatic alkyl quaternary ammonium compounds, leveraging the extensive toxicological database of DDAC-Cl to assess the entire class.[5]

Physicochemical Properties

There is a notable scarcity of experimentally determined physicochemical data for this compound in peer-reviewed literature. The following table summarizes computed data available from public chemical databases and general descriptions from regulatory documents.

| Property | Value | Source |

| Molecular Formula | C₄₅H₉₆N₂O₃ | PubChem[1] |

| Molecular Weight | 713.3 g/mol | PubChem[1][2] |

| IUPAC Name | bis(didecyl(dimethyl)azanium);carbonate | PubChem[1] |

| CAS Number | 148788-55-0 | PubChem[1][2] |

| Physical Description | Liquid (experimental) | PubChem[1] |

| Description (in solution) | A 70-80% solution in alcohol/water is a yellow/orange liquid with a slightly fruity odor. | Patent EP1121857A1 |

| Solubility | Expected to have some water solubility due to its ionic nature, but the long alkyl chains confer significant hydrophobicity.[5] | Inferred |

| Thermal Stability | Ammonium carbonate salts are generally unstable and can decompose upon heating into ammonia, carbon dioxide, and water.[6] | General Chemical Principle |

Synthesis of this compound

This compound is primarily synthesized from its chloride precursor, didecyl dimethyl ammonium chloride, through an anion exchange process.

Synthesis Pathway

The overall synthesis involves the exchange of the chloride anion for a carbonate anion. This is typically achieved by first converting the chloride salt to a hydroxide (B78521) intermediate using a strong base or an ion-exchange resin, followed by reaction with carbon dioxide or a carbonate salt.

Caption: Synthesis of this compound via Anion Exchange.

Experimental Protocol: Synthesis via Anion Exchange

This protocol is a generalized procedure based on established methods for anion exchange in quaternary ammonium salts.[7][8][9]

Materials:

-

Didecyl dimethyl ammonium chloride (DDAC-Cl) solution

-

Strongly basic anion exchange resin (e.g., Amberlite IRA-400) in hydroxide (OH⁻) form

-

Deionized water

-

Ethanol (or other suitable polar organic solvent)

-

Carbon dioxide gas

-

Glass column for chromatography

-

Reaction vessel equipped with a gas dispersion tube and stirrer

Procedure:

-

Resin Preparation: If the anion exchange resin is not in the hydroxide form, it must be activated. Pack the resin into the glass column and wash thoroughly with deionized water. Pass a 1 M solution of sodium hydroxide (NaOH) through the column until the eluent is strongly basic. Wash the resin with deionized water until the pH of the eluent is neutral.

-

Ion Exchange: Prepare a solution of DDAC-Cl in a water/ethanol co-solvent. The organic co-solvent helps to maintain the solubility of the quaternary ammonium salt.[9]

-

Slowly pass the DDAC-Cl solution through the prepared hydroxide-form anion exchange resin column. The chloride ions (Cl⁻) will be exchanged for hydroxide ions (OH⁻) on the resin, resulting in a solution of didecyl dimethyl ammonium hydroxide (DDAC-OH) eluting from the column.

-

Collect the DDAC-OH solution. The completion of the exchange can be monitored by testing the eluent for the absence of chloride ions (e.g., with a silver nitrate (B79036) test).

-

Carbonation: Transfer the collected DDAC-OH solution to the reaction vessel. While stirring, bubble carbon dioxide gas through the solution using the gas dispersion tube. The reaction is as follows: 2[(C₁₀H₂₁)₂(CH₃)₂N]⁺OH⁻ + CO₂ → {[(C₁₀H₂₁)₂(CH₃)₂N]⁺}₂CO₃²⁻ + H₂O

-

Monitor the reaction by measuring the pH of the solution. The pH will decrease from strongly basic to a more neutral or slightly basic pH upon completion.

-

The resulting solution is a mixture of this compound and potentially some bicarbonate in a water/ethanol solvent system. The solvent can be partially removed under reduced pressure if a more concentrated product is desired.

Antimicrobial Mechanism of Action

The antimicrobial activity of this compound is attributed to the cationic didecyl dimethyl ammonium ion. The mechanism is a multi-step process that leads to the physical disruption of the microbial cell membrane, a mechanism shared with other QACs.[2][10]

Step 1: Adsorption and Binding The positively charged quaternary nitrogen head of the DDACarbonate molecule is electrostatically attracted to the negatively charged components of the microbial cell surface (e.g., teichoic acids in Gram-positive bacteria, lipopolysaccharides in Gram-negative bacteria).[10][11]

Step 2: Membrane Penetration and Disruption The two long, lipophilic decyl chains penetrate the hydrophobic core of the microbial cell's lipid bilayer.[10] This insertion disrupts the ordered structure of the membrane, leading to a loss of its integrity and fluidity.[2][12][13]

Step 3: Leakage of Intracellular Components The disruption of the cell membrane leads to increased permeability, causing the leakage of essential low-molecular-weight intracellular components, such as potassium ions and nucleotides.[14]

Step 4: Cell Lysis and Death The extensive loss of cellular contents and the degradation of proteins and nucleic acids ultimately lead to cell lysis and death.[2][13]

Caption: Mechanism of Antimicrobial Action of Didecyl Dimethyl Ammonium Cation.

Antimicrobial Efficacy

A critical review of the available scientific literature reveals a notable absence of data specifically detailing the antimicrobial efficacy of this compound.[15] However, the active moiety is the didecyl dimethyl ammonium cation, and regulatory agencies and scientific consensus indicate that data from didecyl dimethyl ammonium chloride (DDAC-Cl) can be used to represent the activity of this class of compounds.[5]

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for DDAC-Cl against common microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Microorganism | Strain | MIC (mg/L) | Source(s) |

| Escherichia coli | (various) | 1.3 - 8 | Yoshimatsu & Hiyama, 2007[12][13]; Briandet et al., 2011[16] |

| Bacillus cereus | (various) | 0.05 - 1.5 | Turoňová et al., 2021[17] |

| Staphylococcus aureus | (various) | 0.59 - 78 | Jansen et al., 2013[14]; Anjos et al., 2004[18] |

| General Range for Foodborne Bacteria | (various) | 0.5 - 6.0 | Kampf, 2018[17] |

| General QACs vs. Vegetative Bacteria | (various) | 59 - 78 | Anjos et al., 2004[18] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Test by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial strain.[3][4][19]

Materials:

-

This compound solution of known concentration

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial culture in the logarithmic growth phase

-

Spectrophotometer

-

Sterile pipette tips and multichannel pipette

-

Incubator

Procedure:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick a few colonies of the test bacterium from a fresh agar (B569324) plate and inoculate into a tube of MHB.

-

Incubate the broth culture at the optimal temperature (e.g., 37°C) until it reaches the logarithmic growth phase (typically indicated by turbidity).

-

Adjust the turbidity of the bacterial suspension with sterile MHB to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this adjusted suspension 1:150 in MHB to obtain a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Preparation of Antimicrobial Dilutions:

-

Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate row.

-

Prepare a stock solution of DDACarbonate at twice the highest desired test concentration.

-

Add 200 µL of this stock solution to well 1.

-

Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

-

Well 11 serves as the growth control (no antimicrobial). Add 100 µL of MHB to it.

-

Well 12 serves as the sterility control (no bacteria). Add 200 µL of MHB to it.

-

-

Inoculation:

-

Using a multichannel pipette, add 100 µL of the final bacterial inoculum (from step 1) to wells 1 through 11. Do not add bacteria to well 12.

-

The final volume in wells 1-11 will be 200 µL. The antimicrobial concentrations are now half of the initial serial dilutions.

-

-

Incubation:

-

Cover the plate and incubate at the appropriate temperature (e.g., 37°C) for 16-20 hours.

-

-

Reading the Results:

-

The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., the well is clear).

-

Growth is indicated by turbidity or a pellet of cells at the bottom of the well. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

-

Results can also be read quantitatively using a microplate reader to measure the optical density at 600 nm (OD₆₀₀).

-

Analytical Methods for Quantification

The quantification of didecyl dimethyl ammonium compounds in various matrices is essential for quality control and research. Several methods are available:

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a mass spectrometry (MS) detector, is a common and accurate method for quantifying QACs.[20][21][22]

-

Ion Chromatography (IC): This technique is highly sensitive and specific for the analysis of ionic species like the didecyl dimethyl ammonium cation.[2][23]

-

Titration: A two-phase titration method or an automatic potentiometric titration can be used for determining the concentration of QACs in product formulations.[24]

-

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA methods have been developed for the rapid and sensitive detection of DDAC in commercial products and industrial solutions.[24]

Conclusion

This compound is a significant member of the quaternary ammonium compound family, offering advantages in specific applications like wood preservation due to its reduced leaching potential. While a comprehensive body of literature dedicated solely to the carbonate form is lacking, its fundamental properties and antimicrobial mechanism of action can be reliably inferred from the extensive research on its chloride counterpart and the broader class of aliphatic QACs. For researchers and developers, understanding the synthesis via anion exchange and the standard protocols for efficacy testing provides a solid foundation for further investigation and application of this versatile biocide. Future research should aim to generate specific experimental data on the physicochemical properties and antimicrobial spectrum of the pure carbonate form to fill the existing knowledge gaps.

References

- 1. This compound | C45H96N2O3 | CID 11513226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|713.3 g/mol [benchchem.com]

- 3. microbe-investigations.com [microbe-investigations.com]

- 4. protocols.io [protocols.io]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. Disappearing powder | MEL Chemistry [melscience.com]

- 7. US3397215A - Ion exchange method of preparing quaternary ammonium compounds - Google Patents [patents.google.com]

- 8. CN1177804C - Method for preparing quaternary ammonium hydroxide by using quaternary ammonium salt - Google Patents [patents.google.com]

- 9. US20070255074A1 - Method for Exchanging Anions of Tetraalkylammonium Salts - Google Patents [patents.google.com]

- 10. In-depth Analysis of Didecyl Dimethyl Ammonium Chloride - SINOCHEM [sinocheme.com]

- 11. benchchem.com [benchchem.com]

- 12. Mechanism of the action of didecyldimethylammonium chloride (DDAC) against Escherichia coil and morphological changes of the cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. academicjournals.org [academicjournals.org]

- 15. benchchem.com [benchchem.com]

- 16. Effect of higher minimum inhibitory concentrations of quaternary ammonium compounds in clinical E. coli isolates on antibiotic susceptibilities and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Kinetics of Bacterial Adaptation, Growth, and Death at Didecyldimethylammonium Chloride sub-MIC Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scielo.br [scielo.br]

- 19. benchchem.com [benchchem.com]

- 20. Determination of DDAC (Didecyl dimethyl ammonium chloride) - analysis - Analytice [analytice.com]

- 21. Determination of quaternary ammonium biocides by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Separation of Didecyldimethylammonium chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 23. researchgate.net [researchgate.net]

- 24. woodpreservation.ca [woodpreservation.ca]

Didecyl Dimethyl Ammonium Carbonate: A Technical Safety and Efficacy Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS). It is compiled from publicly available data, and much of the toxicological information is based on studies of the closely related compound, didecyl dimethyl ammonium (B1175870) chloride (DDAC), which is considered a representative chemical for this class of quaternary ammonium compounds by regulatory agencies.[1][2]

Chemical and Physical Properties

Didecyl dimethyl ammonium carbonate (DDACarbonate) is a quaternary ammonium compound known for its broad-spectrum antimicrobial properties.[3] It is a cationic surfactant whose molecular structure, featuring a positively charged nitrogen atom bonded to two methyl groups and two long decyl chains, is key to its biocidal activity.[3][4]

| Property | Value | Source |

| Chemical Name | This compound | PubChem[5] |

| CAS Number | 148788-55-0 | PubChem[5] |

| Molecular Formula | C45H96N2O3 | PubChem[5] |

| Molecular Weight | 713.3 g/mol | PubChem[5] |

| Physical Description | Liquid | PubChem[5] |

| Solubility | Freely soluble in water, lower alcohols, ketones, and glycols. | Benchchem[3] |

Toxicological Data

The toxicological profile of DDACarbonate is largely based on data from didecyl dimethyl ammonium chloride (DDAC).[1][2] The primary concern associated with exposure to these compounds is local irritation and corrosion.[6][7] Systemic toxicity is considered low due to poor absorption through oral and dermal routes (≤10%), with the majority being excreted in feces.[6]

Acute Toxicity

DDAC is classified as having moderate acute toxicity via oral, dermal, and inhalation routes.[1][8] It is corrosive and highly irritating to the eyes and skin.[1][8]

| Endpoint | Value | Species | Notes | Source |

| Oral LD50 | 450 mg/kg | Rat | For DDAC. | Bardac™ 2250[9] |

| Dermal LD50 | 4,300 mg/kg | Rabbit | For DDAC. | Bardac™ 2250[9] |